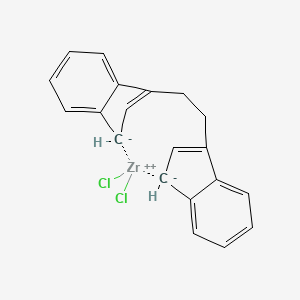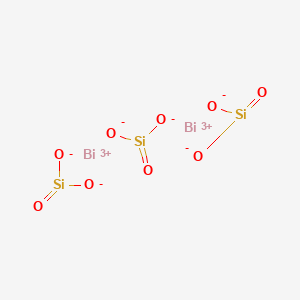
Silicic acid, bismuth salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid, bismuth salt, is a compound that combines silicic acid with bismuth Silicic acid is a form of silicon dioxide (SiO₂) that is soluble in water, while bismuth is a heavy metal known for its low toxicity and various applications in medicine and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing silicic acid, bismuth salt, involves the reaction of bismuth nitrate with sodium silicate under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{Bi(NO}_3\text{)}_3 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Bi}_2\text{SiO}_5 + 2\text{NaNO}_3 ]
The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as calcination to enhance the purity and crystallinity of the final product. The use of advanced techniques like sol-gel synthesis and hydrothermal methods can also be employed to produce high-quality bismuth silicate materials with specific properties tailored for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Silicic acid, bismuth salt, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the bismuth component to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce elemental bismuth. Substitution reactions can result in the formation of various bismuth-containing compounds with different functional groups .
Applications De Recherche Scientifique
Silicic acid, bismuth salt, has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic transformations and polymerization processes.
Biology: It is employed in bioimaging and biosensing applications due to its unique optical properties and low toxicity.
Medicine: Bismuth-containing compounds are known for their antimicrobial properties and are used in the treatment of gastrointestinal disorders and infections.
Industry: The compound is used in the production of advanced materials, such as ceramics and glass, and as a component in electronic devices .
Mécanisme D'action
The mechanism of action of silicic acid, bismuth salt, involves several molecular targets and pathways:
Antimicrobial Activity: The bismuth component disrupts the cell walls of bacteria, leading to cell lysis and death. It also inhibits the activity of certain enzymes essential for bacterial survival.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory mediators, such as prostaglandins, by blocking the cyclooxygenase enzyme.
Optical Properties: The unique optical properties of the compound make it suitable for use in bioimaging and photothermal therapy
Comparaison Avec Des Composés Similaires
Silicic acid, bismuth salt, can be compared with other similar compounds, such as:
Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders, it shares similar antimicrobial properties but differs in its chemical structure and specific applications.
Bismuth Oxide: Used in various industrial applications, including electronics and ceramics, it has different physical and chemical properties compared to this compound.
Silicon Dioxide: A common component in many materials, it lacks the unique properties imparted by the bismuth component in this compound .
Propriétés
Numéro CAS |
37293-13-3 |
|---|---|
Formule moléculaire |
Bi2O9Si3 |
Poids moléculaire |
646.21 g/mol |
Nom IUPAC |
dibismuth;dioxido(oxo)silane |
InChI |
InChI=1S/2Bi.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 |
Clé InChI |
DQUIAMCJEJUUJC-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
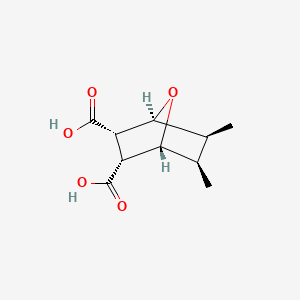
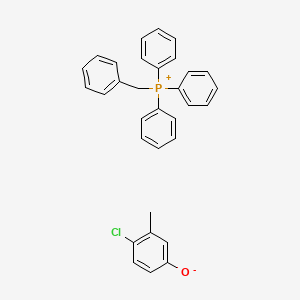
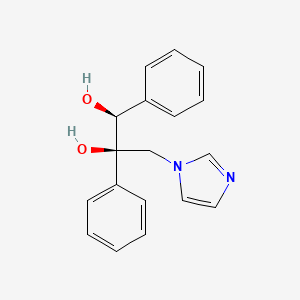
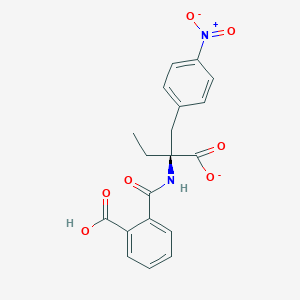
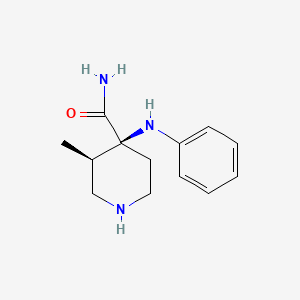
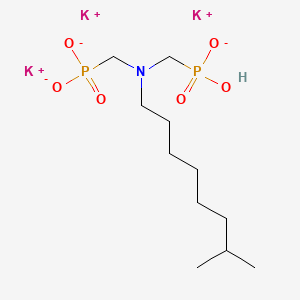
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
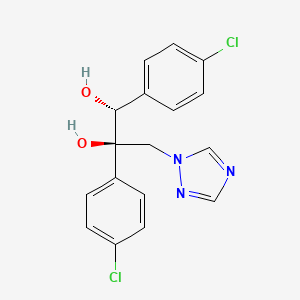
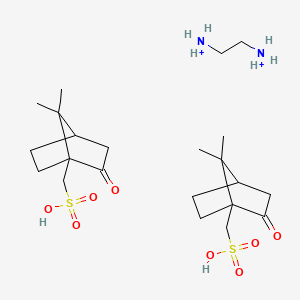
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
